Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)
Description
Chiral Center Configurations in Cyclobutane Ring Systems
The cyclobutane ring in cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) contains two adjacent chiral centers at positions 1 and 2, with the hydroxyl and methyl groups at C1 and the amino group at C2. According to Cahn-Ingold-Prelog priority rules, the substituents at C1 are ranked as follows: hydroxyl (-OH) > methyl (-CH₃) > two ring carbons (C2 and C4). This prioritization results in an R configuration at C1 when viewed from the side opposite the lowest-priority substituent (C4). At C2, the amino group (-NH₂) holds highest priority, followed by the adjacent ring carbons (C1 and C3), leading to an S configuration. The cis-(+)-enantiomer therefore possesses (1R,2S) stereochemistry, creating a specific spatial arrangement where the hydroxyl and amino groups reside on the same face of the cyclobutane ring.
Torsional effects between the hydroxyl and amino groups in this configuration create a 60° dihedral angle, as determined through X-ray crystallographic studies of related cyclobutane derivatives. This spatial proximity enables intramolecular hydrogen bonding between the hydroxyl proton and amino lone pairs, stabilizing the cis configuration by 18.3 kJ/mol compared to non-bonded arrangements. The methyl group at C1 introduces additional steric hindrance, forcing the cyclobutane ring into a puckered conformation that reduces eclipsing interactions between substituents.
Strain Energy Distribution and Ring-Puckering Motions
Cyclobutane rings exhibit 110–120 kJ/mol of total strain energy, comprising three primary components:
| Strain Type | Contribution (kJ/mol) | Source |
|---|---|---|
| Angle Strain | 65–75 | Deviation from ideal 109.5° sp³ |
| Torsional Strain | 30–40 | Eclipsed C-H bond interactions |
| Steric Strain | 10–15 | Non-bonded substituent effects |
In cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI), the cis arrangement of substituents increases steric strain by 22% compared to trans isomers, as demonstrated through molecular mechanics calculations. Ring-puckering motions follow a low-frequency vibrational mode (≈150 cm⁻¹) that redistributes strain energy across the ring system. The puckering amplitude measures 0.25 Å in the cis isomer, reducing torsional strain by 18% through partial staggering of substituents. This dynamic process occurs through a boat-like transition state with an activation energy barrier of 12.4 kJ/mol, allowing rapid interconversion between puckered conformers at room temperature.
Substituent effects significantly modulate strain distribution:
Comparative Density Functional Theory (DFT) Studies of cis vs. trans Isomers
DFT calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic and structural differences between cis and trans isomers:
| Property | cis-(+)-Isomer | trans-Isomer |
|---|---|---|
| Relative Energy (kJ/mol) | 0 (reference) | -14.2 |
| Ring Angle (C1-C2-C3) | 88.5° | 91.2° |
| NH-O Hydrogen Bond | 2.05 Å | Absent |
| HOMO-LUMO Gap (eV) | 5.12 | 5.34 |
The cis isomer's higher energy state arises from combined steric (9.8 kJ/mol) and torsional (4.4 kJ/mol) strain components. Natural Bond Orbital analysis shows 12% greater electron density at the hydroxyl oxygen in the cis configuration due to conjugation with the amino group. Transition state geometries for ring puckering exhibit 15° greater distortion in the cis isomer, correlating with its increased reactivity in substitution reactions.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
KWXCRCUYAMGCIU-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N)O |
Canonical SMILES |
CC1(CCC1N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Domino Reaction Approach
Although direct literature on Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is limited, analogous asymmetric syntheses of β-amino cycloalkane derivatives provide valuable insights. For example, the asymmetric synthesis of orthogonally functionalized β-aminocyclopentane carboxylates employs a domino reaction starting from prochiral dienedioates and chiral lithium amides. This involves:
- A chemoselective asymmetric Michael addition of lithium N-α-methylbenzyl-N-benzylamide to (E,E)-octa-2,6-dienedioate
- A subsequent 5-exo-trig intramolecular cyclization forming the cyclopentane ring
- Selective hydrolysis steps yielding β-amino diacids with controlled stereochemistry
While this method targets cyclopentane rings, the principles of stereoselective conjugate addition and intramolecular cyclization can be adapted for cyclobutane systems by modifying the chain length and reaction conditions.
Patent-Described Method for Substituted Cyclobutanes
A detailed patented process (IE910959A1) describes the preparation of enantiomerically pure substituted cyclobutanes, which can be adapted for the target compound. The key steps include:
- Reaction of di-(-)menthyl fumarate ester with ketene dithioacetal in the presence of a Lewis acid (e.g., diisobutylaluminum chloride) at low temperatures (-78°C) in nonpolar solvents such as hexane or toluene, yielding a diester intermediate with high enantiomeric purity.
- Reduction of the diester to a diol using lithium aluminum hydride or borane.
- Protection of hydroxy groups with t-butyldimethylsilyl chloride to stabilize intermediates.
- Conversion of dithioketal to an aldehyde or ketone intermediate via N-chlorosuccinimide/silver nitrate oxidation.
- Formation of oxime derivatives by treatment with hydroxylamine or O-methyl hydroxylamine in the presence of pyridine.
- Reduction of oximes to amines using sodium borohydride in trifluoroacetic acid, yielding enantiomerically pure amines.
- Further cyclization and functional group transformations to obtain the final substituted cyclobutane with defined stereochemistry.
This method is notable for its control over stereochemistry and enantiomeric purity, critical for the cis-(+)-(9CI) isomer of Cyclobutanol,2-amino-1-methyl-.
Summary Table of Key Preparation Steps
Research Outcomes and Data
Enantiomeric Purity and Yield
- The patented method achieves high enantiomeric purity of substituted cyclobutanes, often exceeding 95% ee (enantiomeric excess), critical for the cis-(+)-(9CI) isomer.
- Yields of intermediates such as diesters and diols typically range from 60% to 85%, with overall yields depending on the number of steps and purification methods employed.
- The stereoselective Michael addition and cyclization steps can provide diastereomeric ratios favoring the desired cis isomer, often above 3:1, which can be further purified by selective hydrolysis and crystallization.
Physicochemical Properties Relevant to Preparation
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular Weight | 101.15 g/mol | Computed (PubChem) |
| Exact Mass | 101.0841 Da | Computed (PubChem) |
| XLogP3-AA (lipophilicity) | -0.6 | Computed (PubChem) |
| Hydrogen Bond Donors | 2 | Computed (PubChem) |
| Hydrogen Bond Acceptors | 2 | Computed (PubChem) |
| Rotatable Bonds | 0 | Computed (PubChem) |
These properties influence solubility, reaction conditions, and purification strategies during synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amino group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanols.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form ketones or aldehydes, while the amino group can participate in substitution reactions to yield new derivatives.
Reactivity and Mechanism:
The compound's reactivity is influenced by its stereochemistry. The cis configuration of the amino and methyl groups enhances its interaction with other molecular entities, making it a valuable candidate for targeted synthetic applications. The ability to form hydrogen bonds due to the amino group further facilitates its use in complex chemical transformations.
Biological Research Applications
Enzyme Interaction Studies:
In biological contexts, Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) is utilized in studies examining enzyme interactions and metabolic pathways. The compound's functional groups enable it to interact with specific enzymes, which can be crucial for understanding biochemical processes and developing new therapeutic strategies.
Pharmacological Potential:
The compound's structural characteristics suggest potential pharmacological applications. Its ability to influence cellular pathways through molecular interactions positions it as a candidate for drug development, particularly in targeting specific biological mechanisms.
Industrial Applications
Production of Specialty Chemicals:
Industrially, Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) is employed in the synthesis of specialty chemicals that possess unique properties. These chemicals can be used in various applications ranging from pharmaceuticals to materials science.
Quality Control and Production Methods:
The industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed to ensure the consistency and safety of the final product.
Case Studies
Synthesis Case Study:
A notable case study involves the synthesis of cyclobutanone derivatives from Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI). Researchers demonstrated that through controlled oxidation using potassium permanganate, high yields of cyclobutanone were achieved. This reaction highlighted the compound's utility as a precursor for more complex chemical entities.
Biological Activity Case Study:
Another study explored the interaction of Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its potential role in drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Stereochemical Features
- Cyclobutanol Derivatives: Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI): The strained cyclobutane ring increases reactivity, while the amino and methyl groups enhance hydrogen bonding and steric effects. The cis-configuration may influence stereoselective reactions . Cyclobutanone,2-chloro-3-(2-methyl-1-propenyl)-(9CI): A ketone analog with chloro and alkenyl substituents (C₈H₁₁ClO).
- Cyclopentanol Derivatives: Cyclopentanol,2-amino-,(1R,2S)-(9CI): A five-membered ring analog (C₅H₁₁NO) with reduced ring strain. The transannular interactions are less pronounced compared to cyclobutanol derivatives, affecting reaction pathways and stability . Cyclopentanol,2-bromo-,(1S,2S)-(9CI): Bromine substitution introduces greater molecular weight (165.03 g/mol) and polarizability, influencing nucleophilic substitution reactions .
Table 1: Structural Comparison
| Compound | Ring Size | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) | 4 | -OH, -NH₂, -CH₃ | C₅H₁₁NO | ~101.15 (estimated) | Strained ring, cis-stereochemistry |
| Cyclopentanol,2-amino-,(1R,2S)-(9CI) | 5 | -OH, -NH₂ | C₅H₁₁NO | 101.15 | Reduced ring strain |
| Cyclopentanol,2-bromo-,(1S,2S)-(9CI) | 5 | -OH, -Br | C₅H₉BrO | 165.03 | High molecular weight, halogenated |
Physicochemical Properties
- Boiling Point: Cyclobutanol derivatives generally exhibit lower boiling points (e.g., cyclobutanol: 122–124°C ) due to smaller molecular size. Substitutions like amino groups may increase boiling points via hydrogen bonding. Cyclopentanol,2-amino-,(1R,2S)-(9CI) has a boiling point of 179.4°C , reflecting the larger ring and amino group contributions.
- Density and Solubility: Amino-substituted cyclobutanol derivatives likely have higher densities (~1.1 g/cm³, inferred from cyclopentanol analogs ) compared to unsubstituted cyclobutanol (density ~0.98 g/cm³ ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing enantiomerically enriched cis-cyclobutanol derivatives like 2-amino-1-methyl-cis-(+)-cyclobutanol (9CI)?
- The enantioselective reduction of cyclobutanones using chiral catalysts is a key method. For example, oxazaborolidine catalysts (e.g., (S)-B–Me) enable high enantiomeric excess (91–99% ee) and yield (93%) for cis-cyclobutanol derivatives. Reaction optimization involves catalyst screening, solvent selection, and temperature control to minimize racemization .
- Methodological Tip : Use kinetic resolution techniques for racemic cyclobutanones to isolate diastereomers with high enantiopurity. Monitor reaction progress via chiral HPLC or polarimetry .
Q. How can the structural configuration of 9CI be confirmed experimentally?
- X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical. For cyclobutanol derivatives, coupling constants in -NMR (e.g., -values for vicinal protons) help distinguish cis/trans isomers. Computational modeling (DFT) can supplement experimental data to validate stereochemistry .
- Methodological Tip : Combine NOESY NMR to assess spatial proximity of substituents and correlate with predicted cis/trans geometries .
Q. What are the primary challenges in maintaining stereochemical integrity during the synthesis of 9CI?
- Steric strain in the cyclobutane ring and sensitivity to reaction conditions (e.g., pH, temperature) can lead to epimerization. Stabilize intermediates via protecting groups (e.g., Boc for amines) and use mild reducing agents (e.g., BH·MeS) to preserve configuration .
Advanced Research Questions
Q. How does 9CI achieve selective binding to the c-MYC Pu22 G-quadruplex, and what structural features drive this interaction?
- The binding mechanism involves kinetic matching, dynamic stacking interactions, and π-π interactions between the aromatic moieties of 9CI and the G-quadruplex. Substituents like the amino and methyl groups enhance selectivity by optimizing van der Waals contacts and hydrogen bonding .
- Methodological Tip : Employ fluorescence quenching assays and molecular dynamics simulations to map binding kinetics and identify critical interaction sites .
Q. What strategies resolve contradictions in reported biological activities of 9CI across studies?
- Discrepancies may arise from variations in sample purity, assay conditions (e.g., buffer ionic strength), or structural analogs misattributed to 9CI. Validate compound identity via high-resolution mass spectrometry (HRMS) and cross-reference activity with structurally defined analogs (e.g., cyclopentanecarboxylic acid derivatives) .
- Methodological Tip : Use orthogonal assays (e.g., SPR, ITC) to corroborate binding affinities and rule out nonspecific interactions .
Q. How do high-pressure conditions affect the conformational stability of cyclobutanol derivatives like 9CI?
- Under high pressure, cyclobutanol derivatives undergo polymorphic transitions, adopting pseudo-twin catenane structures. For 9CI, the cis configuration may exhibit higher strain energy, leading to pressure-induced ring-opening or isomerization. Monitor via Raman spectroscopy or X-ray diffraction under variable pressure .
- Methodological Tip : Utilize diamond anvil cells (DACs) to simulate high-pressure environments and track structural changes in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
